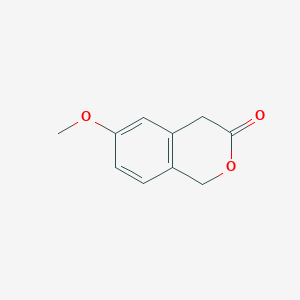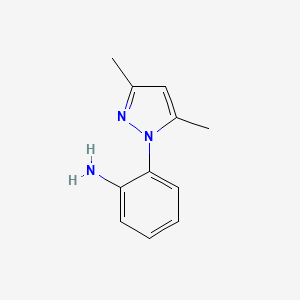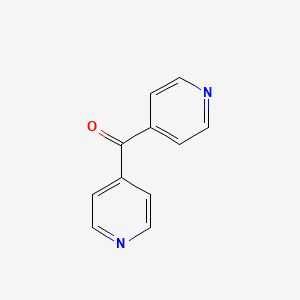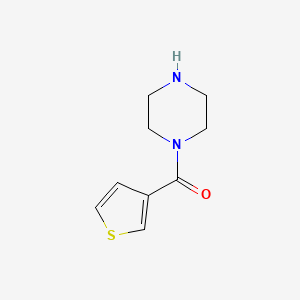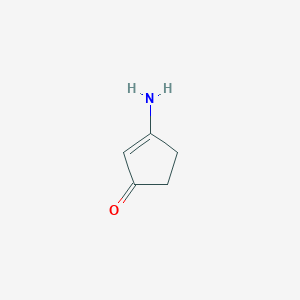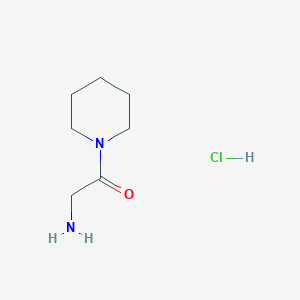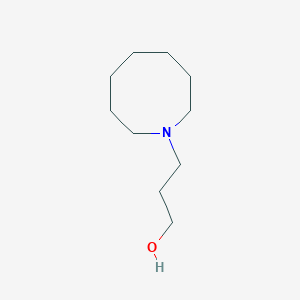
3-(Azocan-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters
Scientific Field
This research falls under the field of Medicinal Chemistry and Pharmaceutical Chemistry .
Application
The study focuses on the anti-Candida activities of certain new oximes and their respective aromatic esters .
Methods
The compounds were synthesized and their in vitro anti-Candida activity was evaluated against two clinical isolates of Candida, C. albicans and C. tropicalis .
Results
The tested compounds exhibited better anti-Candida profiles than fluconazole. One compound, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, emerged as the most active congener, with a MIC value of 0.0054 µmol/mL, being more potent than both fluconazole (MIC > 1.6325 µmol/mL) and miconazole (MIC value = 0.0188 µmol/mL) .
Synthesis and in vitro biological evaluation of 1,3-bis-(1,2,3-triazol-1-yl)propan-2-ol derivatives
Scientific Field
This research is in the field of Medicinal Chemistry .
Application
The study involves the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives and their evaluation as antifungal compounds .
Methods
The target compounds were obtained via CuAAC reaction between a wide-ranging alkyne group and 1,3-diazido-2-propanol in the presence of catalytic amounts of copper (I) phenylacetylide .
Results
Most of the synthesized compounds showed high activity against Candida spp. strains at a 0.04–0.5 μg/mL concentration range compared to Itraconazole and Fluconazole (MIC 2.56 and 1.28 μg/mL, respectively) .
Natural Compounds: A Dynamic Field of Applications
Scientific Field
This research is in the field of Pharmaceutical Sciences and Natural Products Chemistry .
Application
The study involves the identification of biosynthesized compounds, development of new methodologies to produce/reuse natural compounds, and assessment of their potential for pharmaceutical, cosmetic, and food industries .
Methods
The research involves identifying natural compounds, understanding their mechanism of action, and developing new applications .
Results
The applications suggested are mostly related to pharmacological uses and involve mainly pure natural compounds and essential oils .
Research Progress and Applications of Natural Products
Scientific Field
This research is in the field of Natural Products Chemistry .
Application
The study involves the development of natural compounds applications. It focuses on bioactive natural compounds such as flavonoids, secondary metabolites like phenazine, polyketides, ribosomal peptides, non-ribosomal peptides, glucosides, and many others with medical applications or are currently used in practice .
Methods
The research involves the identification of new natural compounds, evaluation of the biological activity displayed, understanding of how they cause a biological effect, and the development of new applications .
Results
The properties demonstrated by natural compounds constantly encourage scientific research in aspects that lead to significant advances in the identification of new natural compounds, evaluation of the biological activity displayed, understanding of how they cause a biological effect, in the development of new applications and in all cases with beneficial results for humanity .
Eigenschaften
IUPAC Name |
3-(azocan-1-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c12-10-6-9-11-7-4-2-1-3-5-8-11/h12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQYLJRHPYHJWQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10489029 |
Source


|
| Record name | 3-(Azocan-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Azocan-1-yl)propan-1-ol | |
CAS RN |
5661-97-2 |
Source


|
| Record name | 3-(Azocan-1-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10489029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

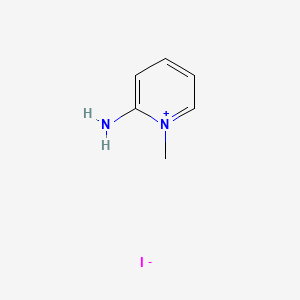
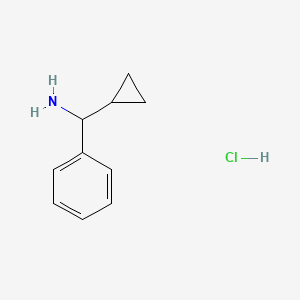
![(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1279944.png)
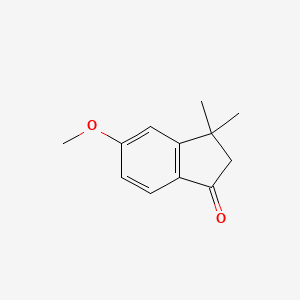
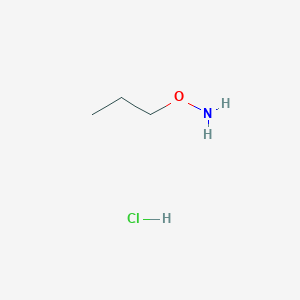
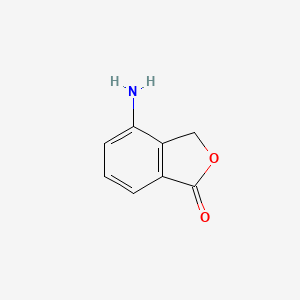
![Benzo[b]furan-2-carboximidic acid ethyl ester hydrochloride](/img/structure/B1279956.png)
![6-Bromothieno[2,3-d]pyrimidine](/img/structure/B1279958.png)
